molecular formula C18H13BrFN3O2S B2820950 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 900007-50-3

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2820950
CAS RN: 900007-50-3
M. Wt: 434.28
InChI Key: CFYIRFMUYXVOAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule, while the pyrazine ring could potentially participate in pi-pi stacking interactions. The thioacetamide group could also contribute to the reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could potentially undergo further nucleophilic aromatic substitution reactions, while the acetamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its various functional groups. For example, the bromophenyl and fluorophenyl groups could potentially increase the compound’s overall polarity, affecting properties such as solubility and melting point .

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIRFMUYXVOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide

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